molecular formula C5H12ClNO B3026775 (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride CAS No. 1107658-76-3

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B3026775
CAS No.: 1107658-76-3
M. Wt: 137.61
InChI Key: YPSDRILWPNPXQJ-UYXJWNHNSA-N
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Description

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C₅H₁₂ClNO₂. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyrrolidine derivative. The reaction conditions often include the use of a biological catalyst, a cofactor like NAD/NADH or NADP/NADPH, and a hydrogen donor such as isopropanol. The reduction reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using similar reduction techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Scientific Research Applications

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride
  • (3R,5S)-3-Hydroxy-5-hydroxymethylpyrrolidine hydrochloride

Uniqueness

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of chiral drugs and as a research tool in studying stereochemistry .

Properties

IUPAC Name

(3R,5S)-5-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107658-76-3
Record name 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107658-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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